N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine
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Overview
Description
N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine: is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.10 g/mol . This compound features a bromopyridine moiety attached to a cyclopropanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.
Alkylation: The 2-bromopyridine is then subjected to alkylation with cyclopropanamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to optimize the reaction rate and yield.
Purification Techniques: Utilizing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can lead to the formation of N-((2-Bromopyridin-4-yl)methyl)cyclopropanone.
Reduction Products: Reduction can yield N-((2-Bromopyridin-4-yl)methyl)cyclopropylamine.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the synthesis of molecules with biological activity.
Industry:
Mechanism of Action
The mechanism of action of N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting or activating their function. The cyclopropanamine group can further modulate the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
- N-((2-Chloropyridin-4-yl)methyl)cyclopropanamine
- N-((2-Fluoropyridin-4-yl)methyl)cyclopropanamine
- N-((2-Iodopyridin-4-yl)methyl)cyclopropanamine
Comparison:
- Uniqueness: N-((2-Bromopyridin-4-yl)methyl)cyclopropanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets.
- Reactivity: The bromine atom makes the compound more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts .
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVPEXQFZWPSES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693770 |
Source
|
Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-62-4 |
Source
|
Record name | 2-Bromo-N-cyclopropyl-4-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2-Bromopyridin-4-yl)methyl]cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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